Unoprostone-d15 Isopropyl Ester

Description

Significance of Stable Isotope Labeling in Pharmaceutical Research

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes. metsol.com This subtle modification allows researchers to track the molecule through complex biological systems without altering its fundamental chemical properties. musechem.com

Deuteration, the replacement of hydrogen with its stable isotope deuterium (B1214612), is a valuable tool for understanding the mechanisms of chemical reactions and metabolic pathways. thalesnano.com By strategically placing deuterium atoms at sites of metabolic activity, researchers can investigate the kinetic isotope effect, where the heavier deuterium atom can slow down bond-breaking processes. This allows for the identification of metabolic "soft spots" in a drug molecule, providing insights into its biotransformation. nih.gov This knowledge is crucial for understanding how a drug is processed in the body and can guide the design of new drugs with improved metabolic stability. nih.gov The use of deuterium can also help in elucidating molecular structures and reaction mechanisms with greater confidence. adesisinc.comresearchgate.net

Deuterated compounds are widely used as internal standards in quantitative bioanalysis, particularly in conjunction with mass spectrometry. thalesnano.compharmaffiliates.com An internal standard is a compound of known concentration that is added to a sample to help quantify the amount of an analyte. aptochem.com Because deuterated compounds have a higher mass than their non-deuterated counterparts, they can be easily distinguished by a mass spectrometer. chemicalsknowledgehub.com

The ideal internal standard co-elutes with the analyte and has similar extraction recovery and ionization response. aptochem.com Deuterated internal standards fulfill these criteria exceptionally well because their physicochemical properties are nearly identical to the analyte of interest. clearsynth.com This helps to correct for variability during sample preparation and analysis, such as extraction losses and matrix effects, where other components in a sample can interfere with the measurement. clearsynth.comkcasbio.com The use of stable isotope-labeled internal standards is considered the gold standard for robust and reliable quantitative liquid chromatography-mass spectrometry (LC-MS) assays. scispace.com

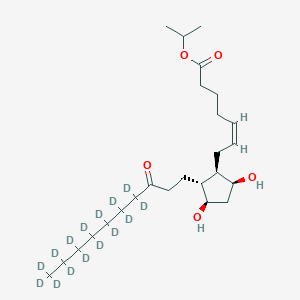

Structure

2D Structure

Properties

Molecular Formula |

C25H44O5 |

|---|---|

Molecular Weight |

439.7 g/mol |

IUPAC Name |

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-pentadecadeuterio-3-oxodecyl)cyclopentyl]hept-5-enoate |

InChI |

InChI=1S/C25H44O5/c1-4-5-6-7-10-13-20(26)16-17-22-21(23(27)18-24(22)28)14-11-8-9-12-15-25(29)30-19(2)3/h8,11,19,21-24,27-28H,4-7,9-10,12-18H2,1-3H3/b11-8-/t21-,22-,23+,24-/m1/s1/i1D3,4D2,5D2,6D2,7D2,10D2,13D2 |

InChI Key |

XXUPXHKCPIKWLR-IXRNNCNUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)OC(C)C)O)O |

Canonical SMILES |

CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)OC(C)C)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Stable Isotope Labeled Unoprostone Isopropyl Ester

Strategies for Deuterium (B1214612) Incorporation into the Unoprostone (B1682063) Isopropyl Ester Scaffold

The introduction of deuterium atoms into the complex structure of Unoprostone Isopropyl Ester requires carefully designed synthetic routes. These strategies can be broadly categorized into two main approaches: the use of deuterated precursors and targeted deuterium exchange reactions.

Precursor Synthesis with Deuterated Building Blocks

One of the most effective methods for synthesizing isotopically labeled compounds is to start with simple, commercially available deuterated building blocks. This "bottom-up" approach ensures that the deuterium atoms are incorporated into the molecular scaffold at specific and well-defined positions from the outset of the synthesis. For a molecule like Unoprostone Isopropyl Ester, this could involve utilizing deuterated starting materials that will ultimately form the cyclopentane (B165970) core or the alpha and omega side chains of the prostaglandin (B15479496) structure.

The use of multicomponent reactions (MCRs) with deuterated reagents represents a powerful strategy for the efficient construction of complex, deuterium-labeled molecules. nih.gov These reactions allow for the assembly of multiple starting materials in a single step, often with high atom economy and stereoselectivity. For instance, deuterated aldehydes or isocyanides can be employed in Ugi or Passerini reactions to introduce deuterium into the product scaffold with minimal isotopic scrambling. nih.govbeilstein-journals.org While not directly reported for Unoprostone-d15 Isopropyl Ester, the principles of using deuterated precursors in complex syntheses are well-established.

Deuterium Exchange Reactions in Targeted Positions

An alternative strategy involves the direct exchange of hydrogen atoms for deuterium on a pre-existing unoprostone scaffold or a late-stage synthetic intermediate. This method typically employs a deuterium source, such as deuterium oxide (D₂O) or deuterated solvents, often in the presence of a catalyst to facilitate the exchange. google.com

While potentially more direct, this approach can present challenges in controlling the specific sites of deuteration and may lead to a mixture of isotopologues with varying degrees of deuterium incorporation. The reaction conditions, including temperature, pressure, and the choice of catalyst, must be carefully optimized to achieve the desired level of deuteration without compromising the structural integrity of the molecule. For complex molecules like prostaglandins (B1171923), which possess multiple stereocenters and sensitive functional groups, harsh exchange conditions can lead to side reactions and loss of stereochemical purity.

Chemical Synthesis of this compound

The synthesis of this compound is a multi-step process that demands precise control over stereochemistry to yield the biologically active isomer.

Stereoselective Synthesis Approaches

The synthesis of prostaglandins and their analogues, including Unoprostone Isopropyl Ester, is a well-established field of organic chemistry. The core of these syntheses often relies on the stereocontrolled construction of the cyclopentane ring with the correct relative and absolute stereochemistry of its substituents. Key strategies often involve the use of chiral starting materials or the application of asymmetric reactions to introduce the desired stereocenters.

For the synthesis of this compound, a convergent approach is typically employed, where the deuterated alpha and omega side chains are synthesized separately and then coupled to a central cyclopentanone (B42830) intermediate. This allows for the efficient incorporation of the deuterium labels from readily available deuterated precursors. The stereochemistry of the hydroxyl groups on the cyclopentane ring is crucial for biological activity and is often established using stereoselective reducing agents or through enzymatic resolutions.

Purification and Isolation Techniques for Deuterated Analogs

Following the chemical synthesis, the crude product is a mixture containing the desired deuterated compound, unreacted starting materials, byproducts, and potentially isomers with incorrect stereochemistry. Therefore, a robust purification strategy is essential to isolate this compound with high chemical and isotopic purity.

Common purification techniques for prostaglandins and their derivatives include:

Column Chromatography: This is a fundamental technique used to separate compounds based on their differential adsorption to a stationary phase. For prostaglandins, silica (B1680970) gel chromatography is often employed, with a carefully selected solvent system to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for the final purification step to achieve very high purity. Both normal-phase and reverse-phase HPLC can be utilized, depending on the specific properties of the compound and impurities.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful purification technique for complex molecules like prostaglandins. google.com It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, which offers advantages in terms of speed and reduced solvent consumption. google.com

The purification process for deuterated analogs is generally similar to that of their non-deuterated counterparts. However, careful monitoring of the fractions is required to ensure the collection of the product with the correct mass corresponding to the desired level of deuteration.

Spectroscopic Confirmation and Isotopic Purity Assessment of Synthesized this compound

Once purified, it is imperative to confirm the chemical structure and assess the isotopic purity of the synthesized this compound. This is achieved through a combination of spectroscopic techniques.

Mass Spectrometry (MS): Mass spectrometry is the primary tool for confirming the incorporation of deuterium. The mass spectrum of this compound will show a molecular ion peak that is 15 mass units higher than that of the unlabeled Unoprostone Isopropyl Ester. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity. This provides direct evidence of the positions of deuteration.

²H NMR (Deuterium NMR): A ²H NMR spectrum will show signals at the chemical shifts corresponding to the positions where deuterium has been incorporated, providing definitive proof of deuteration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum can also be informative, as the carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (a triplet for a CD group, a quintet for a CD₂ group, etc.) due to coupling with the deuterium nucleus.

The isotopic purity, which is the percentage of the compound that contains the desired number of deuterium atoms, is typically determined by mass spectrometry. By analyzing the relative intensities of the molecular ion peaks corresponding to different isotopologues (e.g., d14, d15, d16), the isotopic enrichment can be accurately quantified.

| Technique | Information Provided |

| Mass Spectrometry (MS) | Confirms the mass increase due to deuterium incorporation and allows for the determination of isotopic purity. |

| High-Resolution Mass Spectrometry (HRMS) | Provides a highly accurate mass measurement to confirm the elemental composition. |

| ¹H NMR | Shows the absence or reduction of signals at the sites of deuteration. |

| ²H NMR | Directly detects the presence and chemical environment of the incorporated deuterium atoms. |

| ¹³C NMR | Shows characteristic splitting patterns for carbons bonded to deuterium. |

Mechanistic Investigations of Unoprostone Isopropyl Ester and Its Active Metabolite

Modulation of Cellular and Tissue Physiology

Unoprostone (B1682063) and its active metabolite directly influence the contractility of key tissues involved in aqueous humor outflow, namely the trabecular meshwork and the ciliary muscle.

The trabecular meshwork (TM) is a critical structure for regulating aqueous humor outflow and, consequently, intraocular pressure. frontiersin.org Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor that is known to increase the contractility of the trabecular meshwork, which can impede aqueous humor outflow. arvojournals.orgnih.gov

In vitro studies on isolated bovine and human trabecular meshwork have demonstrated that unoprostone’s active metabolite, M1, effectively inhibits ET-1-induced contractions. nih.gov In one study, M1 almost completely abolished the contractions induced by ET-1 in isolated trabecular meshwork strips. nih.gov This effect is believed to contribute to the IOP-lowering effect of unoprostone by increasing the outflow of aqueous humor through the conventional pathway. nih.govnih.gov

| Condition | ET-1 Induced Contraction (%) | Inhibition by M1 |

| Bovine TM Strips | 19.6% ± 5.7% | Almost Complete |

| Reference: nih.gov |

Similar to its effects on the trabecular meshwork, unoprostone’s active metabolite, M1, also demonstrates a significant inhibitory effect on the contractility of the ciliary muscle. nih.gov In isolated bovine ciliary muscle strips, M1 almost completely inhibited ET-1-induced contractions. nih.gov However, it is noteworthy that unoprostone did not affect baseline tension or contractions induced by carbachol. nih.gov The relaxation of the ciliary muscle is thought to contribute to increased aqueous humor outflow. nih.govarvojournals.org

| Condition | ET-1 Induced Contraction (%) | Inhibition by M1 |

| Bovine CM Strips | 30.1% ± 5.3% | Almost Complete |

| Reference: nih.gov |

Interactions with Biological Receptors

The pharmacological activity of unoprostone and its active metabolite is multifaceted, involving interactions with prostanoid receptors and antagonism of certain pathological cellular responses.

Unoprostone isopropyl ester and its active metabolite, M1, exhibit a complex relationship with the prostaglandin (B15479496) F (FP) receptor. Studies have shown that unoprostone has weak activity at the FP receptor. nih.gov In binding affinity assays, unoprostone showed low affinity for the FP receptor, with a reported Ki value between 5.9 µM to greater than 22 µM. nih.gov

The active metabolite, M1, also demonstrates activity at the FP receptor, though it is considered a weak agonist. arvojournals.org Its potency at the FP receptor is significantly lower than that of other prostaglandin analogs like travoprost (B1681362) acid. nih.gov For instance, one study determined the EC50 of M1 for FP receptor activation to be 557.9 ± 55.2 nM, which is approximately 1000 times higher than its EC50 for activating BK (big potassium) channels. arvojournals.orgresearchgate.net This suggests that while M1 does interact with the FP receptor, its primary pharmacological effects may be mediated through other pathways. nih.gov Unoprostone isopropyl ester itself is an even weaker FP agonist, with a reported EC50 of 9,100 ± 2,870 nM at the cloned human ciliary body FP receptor. researchgate.net

| Compound | Receptor | Activity Metric (EC50) | Reference |

|---|---|---|---|

| Unoprostone Isopropyl Ester | Cloned Human Ciliary Body FP Receptor | 9,100 ± 2,870 nM | researchgate.net |

| Unoprostone free acid (M1) | Cloned Human FP Receptor | 557.9 ± 55.2 nM | arvojournals.orgresearchgate.net |

Endothelin-1 (ET-1) is a potent vasoconstrictor that is believed to play a role in ocular blood flow regulation and the pathology of certain ocular diseases. nih.govarvojournals.org Research on isolated, perfused porcine retinal arterioles has demonstrated that unoprostone isopropyl ester and its active metabolite, unoprostone free acid, can counteract the vasoconstrictive effects of ET-1. arvojournals.org

In arterioles pre-contracted with ET-1, both unoprostone isopropyl and its free acid produced a pronounced dose-dependent vasodilation, proving to be the most potent vasodilators among the agents tested in that particular study. arvojournals.org This effect is in contrast to other prostanoids like PGF2α, which only produced a slight vasodilation under the same conditions. arvojournals.org The ability of unoprostone to inhibit ET-1-induced contractions suggests a potential mechanism for improving retinal microcirculation. arvojournals.orgresearchgate.net This action is considered independent of FP receptor activation and may be related to its effects on BK channels, leading to hyperpolarization and relaxation of smooth muscle cells. nih.gov

Cellular Protective Mechanisms in Ocular Tissues (In Vitro Models)

Beyond its receptor-mediated effects, unoprostone and its active metabolite M1 have demonstrated direct protective effects on ocular cells in various in vitro models of cellular stress and damage.

Oxidative stress is a key factor in the pathogenesis of several retinal diseases. nih.gov Studies using the mouse retinal cone-cell line 661W have shown that both unoprostone and its major metabolite, M1, can protect against cell death induced by oxidative stress. nih.gov When these cells were exposed to hydrogen peroxide (H₂O₂), a potent oxidizing agent, pretreatment with unoprostone or M1 significantly suppressed the resulting cell death. nih.govresearchgate.net This protective effect suggests that unoprostone may help preserve photoreceptor survival under conditions of oxidative metabolic stress. nih.gov The mechanism is believed to be mediated, at least in part, through the activation of BK channels. nih.govconsensus.app

Excessive light exposure can induce damage and death in photoreceptor cells. nih.gov In vitro studies have confirmed the protective effects of unoprostone against this form of cellular damage. nih.gov Using the same 661W retinal cone-cell line, researchers found that unoprostone prevented cell death induced by light irradiation. nih.gov Furthermore, unoprostone was observed to suppress morphological changes associated with apoptosis that were induced by white light, indicating that it may prevent light-exposed cells from entering the apoptotic pathway. nih.gov This neuroprotective activity has also been observed in in vivo models, where intravitreal administration of unoprostone isopropyl ester protected photoreceptors from constant light-induced damage. nih.gov

The retinal pigment epithelium (RPE) plays a crucial role in maintaining photoreceptor health, partly through the daily phagocytosis of shed photoreceptor outer segments. umn.edumdpi.com This process can be disrupted by stressors like excessive light exposure. nih.gov In vitro experiments using the human RPE cell line ARPE-19 have investigated the effects of unoprostone on this vital function. The study revealed that unoprostone and its active metabolite M1 protected against light-induced phagocytotic dysfunction. nih.gov Although the study used latex beads to assess phagocytosis, the results indicate that unoprostone can help preserve the functional integrity of RPE cells under light-induced stress, which is a promising feature for the treatment of retinal diseases where RPE function is compromised. nih.gov

Future Research Directions in Stable Isotope Labeled Prostanoid Analogs

Development of Advanced Analytical Techniques for Trace Analysis

The detection and quantification of prostanoid analogs at low concentrations in complex biological matrices present a significant analytical challenge. Future research must focus on enhancing the sensitivity and specificity of analytical methods.

Current Methodologies and Future Enhancements: Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the cornerstones of trace organic analysis. fastercapital.com For deuterated compounds like Unoprostone-d15 Isopropyl Ester, mass spectrometry is particularly powerful as it can distinguish the labeled compound from its endogenous, non-labeled counterpart.

Future advancements should aim to:

Improve Ionization Efficiency: Developing novel ionization sources for mass spectrometry can increase the signal intensity for prostanoid analogs, allowing for detection at even lower concentrations.

Enhance Chromatographic Resolution: The use of ultra-high-performance liquid chromatography (UHPLC) with smaller particle-size columns can improve the separation of isomers and metabolites, providing cleaner data for quantification. fastercapital.com

Develop High-Throughput Assays: Miniaturized sample preparation techniques and automated workflows can increase the throughput of analyses, which is crucial for large-scale metabolomic or pharmacokinetic studies. nih.gov

Utilize Tandem Mass Spectrometry (MS/MS): MS/MS can provide structural information and differentiate between isomers based on their fragmentation patterns, which is critical for the analysis of complex lipid mixtures. europa.eu

The development of ultrasensitive and selective HPLC-ESI-MS/MS methods has already enabled the determination of a wide array of eicosanoids and docosanoids in biological samples, but many potential derivatives remain difficult to detect. karger.com

Exploration of Novel Deuteration Strategies for Mechanistic Studies

The strategic placement of deuterium (B1214612) atoms within a molecule can provide deep insights into reaction mechanisms and metabolic pathways. This compound, with its extensive labeling, serves as an excellent internal standard, but future work could explore more targeted deuteration.

Site-Specific Deuteration: Instead of perdeuteration (labeling all possible positions), synthesizing prostanoid analogs with deuterium at specific, metabolically active sites can help elucidate metabolic fates. For example, deuteration at bis-allylic positions of polyunsaturated fatty acids has been shown to increase resistance to oxidative damage. researchgate.net Applying this strategy to prostanoid analogs could help study their stability and degradation pathways.

Kinetic Isotope Effect Studies: By placing a deuterium atom at a site of bond cleavage in a metabolic reaction, one can measure the kinetic isotope effect (KIE). A significant KIE would confirm that the C-H bond at that position is broken in the rate-determining step of the reaction. This approach could be invaluable for identifying the specific enzymes responsible for the metabolism of Unoprostone (B1682063) Isopropyl Ester.

Novel Synthesis Methods: Research into new synthetic methods, such as metal-catalyzed H/D exchange under hydrothermal conditions or the use of flow chemistry, can make the synthesis of specifically deuterated prostanoids more efficient and accessible. europa.eunih.gov These advancements will allow for the creation of a wider library of deuterated standards and probes for mechanistic research.

Comparative Mechanistic Studies with Other Docosanoid and Prostaglandin (B15479496) Analogs (Non-Clinical Focus)

To fully appreciate the unique properties of Unoprostone Isopropyl Ester, it is essential to conduct non-clinical, comparative mechanistic studies against other related lipid mediators.

Unoprostone vs. FP Receptor Agonists: Direct, non-clinical comparisons with potent prostaglandin F2α analogs like latanoprost (B1674536) highlight their divergent mechanisms. While latanoprost acts primarily through FP receptor activation, causing plasma membrane depolarization, unoprostone activates BK channels, causing hyperpolarization. arvojournals.orgnih.gov These opposing cellular effects likely translate to different downstream biological activities and side-effect profiles.

Broader Eicosanoid and Docosanoid Context: Unoprostone is structurally a docosanoid, a class of signaling molecules derived from docosahexaenoic acid (DHA). The broader field of lipidomics is revealing a complex interplay between different eicosanoids (derived from arachidonic acid) and docosanoids, which can have both pro-inflammatory and pro-resolving actions. escholarship.org Future studies should compare the effects of unoprostone on cellular pathways against a wider range of these lipid mediators to map its unique position within this signaling network. For instance, comparing its influence on inflammatory pathways to that of prostaglandins (B1171923), leukotrienes, and lipoxins could reveal novel anti-inflammatory or pro-resolving functions. nih.gov

Q & A

Q. What experimental methodologies are critical for characterizing the structural integrity of Unoprostone-d15 Isopropyl Ester?

To confirm the molecular structure, employ single-crystal X-ray diffraction (XRD) to determine bond angles, torsion angles, and hydrogen-bonding patterns. For example, XRD parameters such as radiation wavelength (e.g., MoKα, λ = 0.71073 Å), temperature (e.g., 233 K), and refinement methods (e.g., SHELXS97/SHELXL97) should be optimized to achieve low R-factors (e.g., R < 0.04) and high data precision . Complement this with NMR spectroscopy (e.g., H, C, F) to validate deuterium substitution at position 15 and assess isotopic purity .

Q. How can researchers ensure reproducibility in synthesizing deuterated analogs like this compound?

Follow strict protocols for deuterium incorporation, such as using deuterated reagents (e.g., DO or deuterated isopropyl alcohol) under anhydrous conditions. Document all synthetic steps, including reaction times, temperatures, and purification methods (e.g., HPLC with retention time matching). Provide detailed supporting information, as per journal guidelines, to enable replication (e.g., crystallographic data files, NMR spectra) .

Q. What analytical techniques are essential for assessing the purity and stability of this compound?

Use high-performance liquid chromatography (HPLC) with UV/Vis detection to quantify impurities. For stability studies, expose the compound to stressors (e.g., light, humidity, heat) and monitor degradation via mass spectrometry (MS) . Note that isopropyl esters are prone to hydrolysis under acidic/basic conditions; thus, partition coefficient (log P) measurements can predict in vivo stability .

Advanced Research Questions

Q. How can contradictions between in vitro stability data and in vivo bioavailability profiles be resolved?

Adopt a multi-method approach:

- In vitro : Simulate physiological conditions (e.g., pH 7.4 buffer, 37°C) to measure hydrolysis rates.

- In vivo : Use catheterization techniques (e.g., ruminal/jugular vein cannulation in animal models) to track metabolite absorption dynamically. For example, in studies of similar esters (e.g., HMBi), plasma metabolite concentrations were monitored via HPLC to calculate bioavailability (AUC) and identify absorption pathways .

- Compare degradation products across models to pinpoint discrepancies, such as enzymatic vs. non-enzymatic hydrolysis .

Q. What strategies optimize the synthesis of deuterated prostaglandin analogs for enhanced pharmacokinetic studies?

- Deuterium positioning : Prioritize deuteration at metabolically stable sites (e.g., positions resistant to CYP450 oxidation). For Unoprostone-d15, ensure deuterium is placed at the 15-hydroxyl group to mimic endogenous prostaglandin metabolism.

- Isotopic purity : Use H NMR or high-resolution MS to verify isotopic enrichment (>98% deuterium).

- Scale-up challenges : Address solvent compatibility and catalyst selection (e.g., palladium-based catalysts for hydrogen-deuterium exchange) to minimize side reactions .

Q. How should researchers design experiments to evaluate the therapeutic efficacy of this compound in ocular models?

- In vitro : Test intraocular pressure (IOP) modulation in trabecular meshwork cell cultures using prostaglandin receptor agonists/antagonists.

- In vivo : Use controlled animal trials (e.g., glaucomatous mice) with standardized dosing regimens. Measure IOP via tonometry and compare metabolite levels in aqueous humor using LC-MS/MS.

- Address interspecies variability by cross-referencing receptor affinity data (e.g., FP receptor binding assays) .

Methodological Considerations

- Data Contradiction Analysis : When conflicting results arise (e.g., ester stability in vitro vs. rapid hydrolysis in vivo), replicate experiments under identical conditions and validate assays with internal standards. For example, in HMBi studies, discrepancies between ruminal and jugular metabolite levels were resolved by testing both emptied-rumen and functional-rumen models .

- Ethical and Feasibility Checks : Align experimental designs with ethical guidelines (e.g., 3R principles in animal studies) and ensure resource availability (e.g., deuterated precursors, specialized instrumentation) before initiating large-scale projects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.